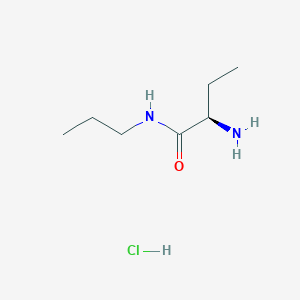

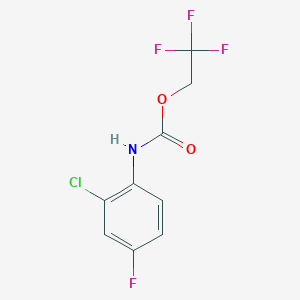

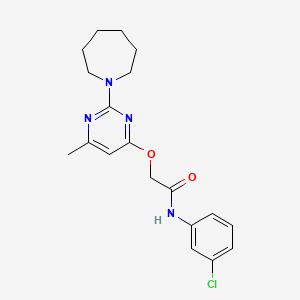

![molecular formula C20H18N2O5 B2925974 1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-01-3](/img/structure/B2925974.png)

1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The versatility of the spiropiperidine scaffold in the context of library synthesis is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .Molecular Structure Analysis

Spiropyran and spirooxazine are photochromically active compounds. Their photochromic character stems from a ring-opening isomerization by breaking the C spiro-O bond upon UV-light absorption .Chemical Reactions Analysis

The chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran (SP) 1′,3′-Dihydro-1′,3′,3′ trimethyl-6-nitrospiro[2H-1 benzopyran-2,2′-(2H)-indole] molecule has been explored .Applications De Recherche Scientifique

Sigma Receptor Ligands

Novel Sigma Receptor Ligands : Research has highlighted the synthesis and evaluation of spiro[chromane-2,4'-piperidine]-4-one derivatives as novel sigma receptor ligands. These compounds, including 1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been found to exhibit binding properties to sigma(1) and sigma(2) receptors, displaying higher affinity for sigma(1) versus sigma(2) receptors. This affinity is influenced by the presence of cyano groups in specific positions of the spirocycle, indicating significant potential in the development of receptor-targeted therapies or diagnostic tools (Maier & Wünsch, 2002).

Histone Deacetylase Inhibitors

HDAC Inhibition for Cancer Therapy : A series of spiro[chromane-2,4'-piperidine] derivatives were prepared as histone deacetylase (HDAC) inhibitors, showcasing potential for cancer therapy. These compounds, including those related to this compound, were evaluated for their abilities to inhibit nuclear HDACs and showed promising in vitro antiproliferative activities and favorable pharmacokinetic profiles, indicating their potential as novel therapeutic agents in oncology (Thaler et al., 2012).

Spirocyclic Nitroxides

Versatile Tools in Modern Natural Sciences : Spirocyclic nitroxides, including derivatives of spiro[chromane-2,4'-piperidine]-4-one, have been recognized for their unique properties as stable paramagnetics. These compounds have found applications in chemistry and biochemistry, particularly due to their increased stability and utility in dynamic nuclear polarization (DNP) experiments, which are crucial for enhancing NMR spectroscopy sensitivity (Zaytseva & Mazhukin, 2021).

Mercury Ion Detection

Portable Spiropyran-based Receptors : Research into spiro[chromane-2,4'-piperidine]-4-one derivatives has led to the development of sensitive and selective receptors for mercury ions in aqueous solutions. These findings are significant for environmental monitoring and the detection of toxic metals, showcasing the compound's potential in the creation of novel chemosensors (Kumar et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be future research opportunities in the synthesis and application of compounds like “1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one”.

Propriétés

IUPAC Name |

1'-(3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-7-2-1-6-16(17)18)8-10-21(11-9-20)19(24)14-4-3-5-15(12-14)22(25)26/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVFIBAGSEWJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

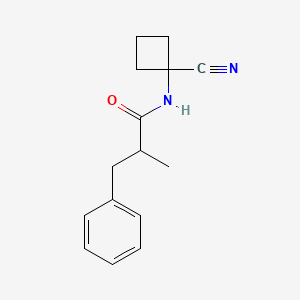

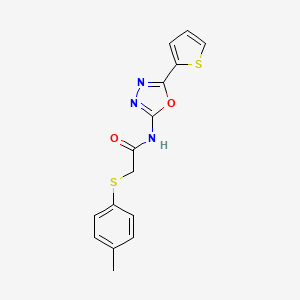

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

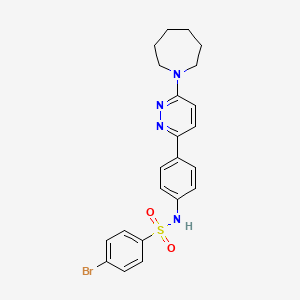

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

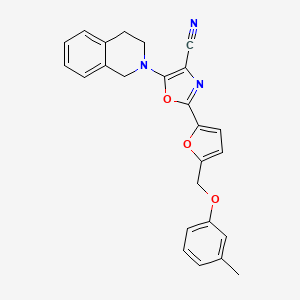

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)